N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide is a heterocyclic compound featuring a naphthothiazole core fused with a benzamide moiety. Its molecular formula is C₂₅H₁₈N₂O₂S, with an average molecular weight of 410.491 g/mol and a CAS registry number of 307510-71-0 .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-24-15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACYMIEBHRIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide typically involves the condensation of 2-aminothiazole derivatives with naphthoquinone intermediates. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow. The final product is obtained through crystallization and filtration techniques, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares a naphthothiazole-2-yl scaffold with several analogs, differing primarily in the substituents on the benzamide/acetamide moiety:
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Structural Variation |
|---|---|---|---|
| Target Compound | 4-ethoxybenzamide | 410.49 | Para-ethoxy group on benzamide |
| N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | 3,4-dimethoxyphenylacetamide | Not reported | Acetamide with dimethoxy substituents |
| N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide | 2-phenoxybenzamide | Not reported | Ortho-phenoxy group on benzamide |
| 4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide | 4-benzoylbenzamide | 410.49 | Benzoyl substitution at para position |
Key Observations :
- The ethoxy group in the target compound may enhance hydrophilicity compared to the dimethoxyphenyl or benzoyl analogs, which have bulkier substituents .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
Computational and Docking Studies
- AutoDock4 () and Multiwfn () are critical tools for predicting binding modes and electronic properties. For example:
- The ethoxy group may form hydrogen bonds with target proteins, while bulky substituents (e.g., benzoyl) could hinder binding.
- Wavefunction analysis via Multiwfn could reveal charge distribution differences, with electron-withdrawing groups (e.g., benzoyl) reducing electron density on the thiazole nitrogen .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
- Chemical Classification : Thiazole derivative
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- Cell Line Studies : The compound was tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range:
- Mechanism of Action : The compound appears to interact with DNA, predominantly binding within the minor groove, which is crucial for its antitumor activity. This binding mechanism may inhibit DNA replication and transcription processes essential for cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains:
- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) that suggest efficacy comparable to standard antibiotics .
- Eukaryotic Model Testing : The compound was tested on Saccharomyces cerevisiae, demonstrating its potential as an antifungal agent as well .
Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study synthesized various thiazole derivatives, including this compound, evaluating their biological activities in vitro. The findings confirmed significant antitumor activity across multiple cancer cell lines and highlighted the importance of structural modifications for enhancing biological efficacy .
Study 2: Mechanistic Insights into Antitumor Activity
Research focused on the mechanistic pathways of thiazole derivatives revealed that compounds like this compound could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.46 g/mol |
| Antitumor Activity | IC50 (A549) = 6.75 μM |
| Antibacterial Activity | Effective against E. coli |
| Mechanism | DNA minor groove binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
